molecular formula C11H18N2O2 B13427938 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile

3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile

Katalognummer: B13427938
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: CMVGKGLDHIQALN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile is an organic compound with a complex structure that includes a piperidine ring, a methoxymethyl group, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methylpiperidine with methoxymethyl chloride to introduce the methoxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The methoxymethyl and nitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C11H18N2O2

Molekulargewicht

210.27 g/mol

IUPAC-Name

3-[4-(methoxymethyl)-4-methylpiperidin-1-yl]-3-oxopropanenitrile

InChI

InChI=1S/C11H18N2O2/c1-11(9-15-2)4-7-13(8-5-11)10(14)3-6-12/h3-5,7-9H2,1-2H3

InChI-Schlüssel

CMVGKGLDHIQALN-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCN(CC1)C(=O)CC#N)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.